

Application Notes & Protocols: 4-Acetyl-2-methoxybenzoic Acid as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 4-Acetyl-2-methoxybenzoic acid

Cat. No.: B2748836

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Foreword: The Strategic Importance of 4-Acetyl-2-methoxybenzoic Acid

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and, ultimately, the economic viability of a drug manufacturing process. **4-Acetyl-2-methoxybenzoic acid** emerges as a highly valuable building block due to its trifunctional nature. The presence of a carboxylic acid, a ketone, and a methoxy group on the aromatic ring provides multiple reactive handles. This allows for regioselective modifications, making it an ideal precursor for complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs). This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing not only detailed protocols but also the underlying scientific rationale for its synthesis, analysis, and application.

Physicochemical Profile and Handling

A foundational understanding of the compound's properties is essential for its safe handling, storage, and effective use in reactions.

Table 1: Physicochemical Properties of 4-Acetyl-2-methoxybenzoic Acid

Property	Value	Source
CAS Number	102362-04-9	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₄	N/A
Molecular Weight	194.18 g/mol	N/A
Appearance	White to off-white crystalline powder	N/A
Melting Point	155-159 °C	N/A
Solubility	Soluble in methanol, ethanol, acetone; sparingly soluble in water	N/A
pKa (predicted)	3.6 ± 0.2 (carboxylic acid)	N/A

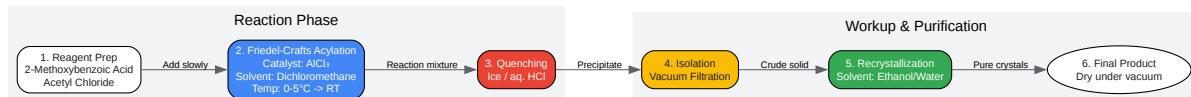
Safety & Handling Guidelines

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- Handling: Use in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Synthesis and Purification Protocol

The most reliable and scalable synthesis of **4-Acetyl-2-methoxybenzoic acid** is achieved via the Friedel-Crafts acylation of 2-methoxybenzoic acid. This electrophilic aromatic substitution reaction is directed to the para position due to the electronic and steric influence of the methoxy and carboxylic acid groups.

Synthetic Workflow Diagram



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Caption: Workflow for the synthesis and purification of **4-Acetyl-2-methoxybenzoic acid**.

Detailed Step-by-Step Methodology

Materials:

- 2-Methoxybenzoic acid (1.0 eq)
- Anhydrous Aluminum chloride (AlCl_3) (2.5 eq)
- Acetyl chloride (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (95%)
- Deionized Water
- Ice

Protocol:

- Reaction Setup: Charge a dry, nitrogen-purged three-neck flask with anhydrous DCM and anhydrous AlCl_3 (2.5 eq). Cool the resulting slurry to 0-5°C using an ice-water bath with continuous stirring.

- Expertise & Experience: Anhydrous conditions are paramount. AlCl_3 is a potent Lewis acid but is readily hydrolyzed by atmospheric moisture, which would deactivate the catalyst and halt the reaction. The reaction is cooled to manage the exotherm from the formation of the acylium ion.
- Acylium Ion Formation: Add acetyl chloride (1.2 eq) dropwise to the AlCl_3 slurry over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir for an additional 15 minutes.
- Substrate Addition: Add 2-methoxybenzoic acid (1.0 eq) portion-wise over 1 hour. Maintain the temperature at 0-5°C throughout the addition.
 - Causality Explained: The methoxy group is a strong ortho-, para-directing activator. While some ortho-acylation may occur, the para-position is sterically more accessible, making **4-acetyl-2-methoxybenzoic acid** the major product.
- Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: In a separate, large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring in a fume hood.
 - Trustworthiness & Safety: This quenching step is highly exothermic and liberates HCl gas. The acid is necessary to protonate the carboxylate and break down the aluminum complexes, allowing the product to precipitate.
- Crude Product Isolation: Stir the quenched mixture for 30-60 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is pH neutral.
- Purification via Recrystallization: Transfer the crude solid to a flask and add a minimal amount of hot 95% ethanol to achieve complete dissolution. To the hot solution, add hot deionized water dropwise until persistent cloudiness is observed. Allow the solution to cool slowly to room temperature, then chill in an ice bath for 1 hour to maximize crystallization.

- Final Product Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 60°C to a constant weight.

Quality Control and Analytical Methods

Ensuring the purity and identity of the intermediate is a non-negotiable step in pharmaceutical manufacturing. A multi-pronged analytical approach is required.

Table 2: Recommended Analytical QC Tests

Method	Purpose	Typical Acceptance Criteria
HPLC (UV)	Purity assessment and impurity profiling	Purity \geq 99.0% (area percent)
¹ H NMR	Structural confirmation and identity	Spectrum conforms to the reference structure
Mass Spec (MS)	Molecular weight verification	$[M-H]^-$ or $[M+H]^+$ matches theoretical m/z
FTIR	Functional group identification	Presence of characteristic C=O, O-H, C-O bands
Melting Point	Purity indication	Sharp range, e.g., 155-159 °C

Standard HPLC Protocol

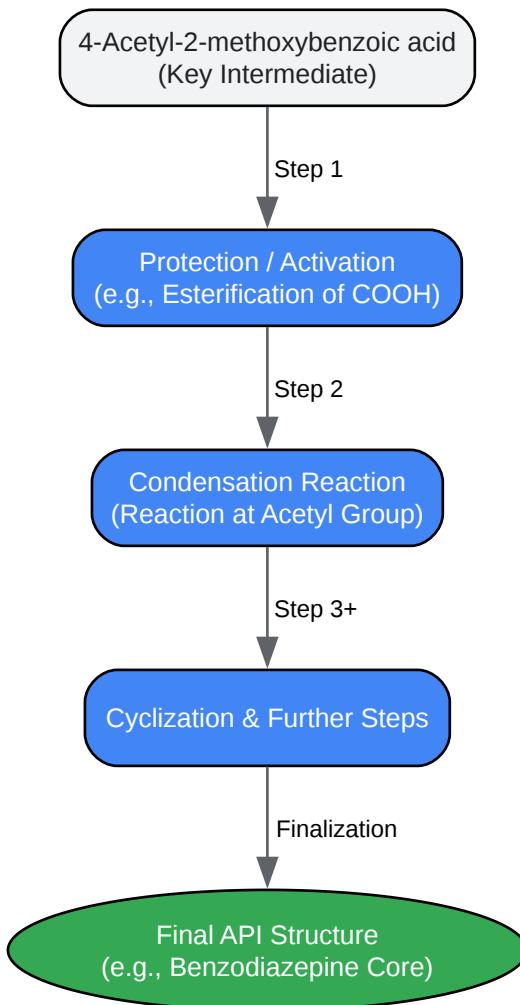
- Column: C18 reverse-phase, 4.6 x 150 mm, 5 μ m
- Mobile Phase A: 0.1% Phosphoric acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: Start at 70:30 (A:B), ramp to 20:80 over 15 min, hold for 2 min.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm

- Injection Volume: 10 μL
- Column Temperature: 30°C

Application in API Synthesis: The Tofisopam Case Study

4-Acetyl-2-methoxybenzoic acid is a documented intermediate in some synthetic routes towards anxiolytic agents like Tofisopam, a 2,3-benzodiazepine.^[2] While multiple pathways to Tofisopam exist, the use of intermediates with similar substitution patterns is a common strategy. The functionalities of our title compound are leveraged to build the core structure of the final API.

Logical Relationship in Synthesis



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Caption: Logical flow from intermediate to a complex API structure.

In a hypothetical pathway, the carboxylic acid would first be protected (e.g., as a methyl ester) to prevent it from interfering with subsequent steps. The ketone (acetyl group) then becomes the primary site for reactions, such as condensation with a hydrazine derivative, which is a key step in forming the diazepine ring system characteristic of drugs like Tofisopam.[2][3][4]

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- To cite this document: BenchChem. [Application Notes & Protocols: 4-Acetyl-2-methoxybenzoic Acid as a Pharmaceutical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2748836#4-acetyl-2-methoxybenzoic-acid-as-a-pharmaceutical-intermediate>]

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